(Bromomethyl)triphenylphosphonium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 193751. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

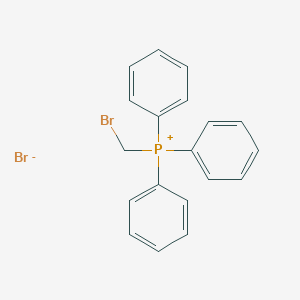

2D Structure

Properties

IUPAC Name |

bromomethyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFTMLUSIDVFTKU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80908358 | |

| Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-49-7 | |

| Record name | Phosphonium, (bromomethyl)triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1034-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193751 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Bromomethyl)(triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80908358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (bromomethyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Bromomethyl)triphenylphosphonium bromide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Bromomethyl)triphenylphosphonium bromide is a versatile phosphonium salt that serves as a key reagent in organic synthesis, most notably in the Wittig reaction for the formation of vinyl bromides. Its ability to introduce a bromomethylene group makes it a valuable tool for the construction of complex molecules, including pharmaceutical intermediates and other fine chemicals. This technical guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and a representative experimental procedure for its application in the Wittig reaction.

Chemical and Physical Properties

This compound is a white to light beige or pink crystalline powder.[1][2] It should be stored under an inert atmosphere at room temperature.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₉H₁₇Br₂P | [3] |

| Molecular Weight | 436.12 g/mol | [4] |

| Appearance | White to light beige to pink powder/crystals | [1][2] |

| Melting Point | 232-242 °C | [2] |

| CAS Number | 1034-49-7 | [4] |

| Water Solubility | Almost transparent | [1] |

| Purity | ≥97.5% (Argentometric Titration) | [2] |

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆): δ 7.96-7.78 (m, 15H, Ar-H), 5.81 (d, J = 9.6 Hz, 2H, CH₂Br).

Note: The chemical shifts can vary slightly depending on the solvent and concentration.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triphenylphosphine with dibromomethane.

Experimental Protocol

Materials:

-

Triphenylphosphine (C₁₈H₁₅P)

-

Dibromomethane (CH₂Br₂)

-

Toluene (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

-

Add dibromomethane (2.0 eq) to the solution.

-

Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-48 hours), monitoring the reaction progress by TLC or NMR.

-

Upon completion, cool the reaction mixture to room temperature, which should induce the precipitation of the phosphonium salt.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with fresh anhydrous toluene to remove any unreacted starting materials.

-

Dry the product under vacuum to obtain this compound.

Applications in Organic Synthesis: The Wittig Reaction

This compound is primarily used as a Wittig reagent for the synthesis of vinyl bromides from aldehydes and ketones. The reaction proceeds via the formation of a phosphorus ylide, which then reacts with the carbonyl compound.

General Reaction Scheme

Caption: General workflow of the Wittig reaction.

Experimental Protocol: Synthesis of β-Bromostyrene from Benzaldehyde

This protocol describes a representative Wittig reaction using this compound and benzaldehyde to synthesize β-bromostyrene.

Materials:

-

This compound

-

Sodium hydride (NaH) or another suitable strong base

-

Anhydrous Tetrahydrofuran (THF)

-

Benzaldehyde (C₆H₅CHO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Ylide Formation

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.1 eq).

-

Add anhydrous THF via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 eq) portion-wise to the stirred suspension. Caution: Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour. The formation of the orange-red colored ylide indicates a successful reaction.

Step 2: Wittig Reaction

-

Cool the ylide solution back to 0 °C.

-

Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction by TLC.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product will contain the desired β-bromostyrene and triphenylphosphine oxide as a byproduct.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the β-bromostyrene.

Caption: Experimental workflow for the synthesis of β-bromostyrene.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Personal Protective Equipment (PPE):

-

Safety goggles

-

Chemical-resistant gloves

-

Lab coat

-

Dust mask or respirator if handling large quantities

Conclusion

This compound is a valuable and versatile reagent for the synthesis of vinyl bromides via the Wittig reaction. This guide has provided essential information on its chemical and physical properties, a reliable synthesis protocol, and a detailed experimental procedure for a key application. Researchers and professionals in drug development and other areas of chemical synthesis can utilize this information to effectively and safely employ this important building block in their work.

References

An In-depth Technical Guide to (Bromomethyl)triphenylphosphonium bromide (CAS 1034-49-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethyl)triphenylphosphonium bromide, with CAS number 1034-49-7, is a pivotal phosphonium salt in the field of organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its significant applications, particularly as a precursor to a Wittig reagent. Safety and handling information, along with spectroscopic data, are also presented to offer a complete resource for laboratory professionals.

Chemical and Physical Properties

This compound is a white to pale yellow or light beige to pink powder.[1][2] It is a quaternary ammonium salt that is soluble in polar organic solvents.[3] Due to its ionic nature, it possesses good thermal stability but can be hygroscopic.[3]

Table 1: Physical and Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 1034-49-7 | [1] |

| Molecular Formula | C₁₉H₁₇Br₂P | [1] |

| Molecular Weight | 436.12 g/mol | [1] |

| Melting Point | 234 - 236 °C | [1][2] |

| Appearance | White to pale yellow powder | [1] |

| Purity | ≥ 96% (GC) | [1] |

| InChI Key | YFTMLUSIDVFTKU-UHFFFAOYSA-M | [4] |

| SMILES | --INVALID-LINK--(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | [3] |

| Storage Conditions | Store at room temperature, under inert gas | [1] |

Synthesis

The primary route for the synthesis of this compound involves the reaction of triphenylphosphine with dibromomethane.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from triphenylphosphine and dibromomethane.

Materials:

-

Triphenylphosphine

-

Dibromomethane

-

Toluene (dry)

-

Nitrogen gas supply

-

Reflux apparatus

-

Filtration apparatus

Procedure 1:

-

Under a nitrogen atmosphere, prepare a solution of 215.0 g (0.82 mole) of triphenylphosphine and 115 mL (1.64 moles) of dibromomethane in 600 mL of toluene in a suitable reaction vessel.[4]

-

Heat the stirred solution to reflux for approximately eight hours.[4]

-

After the initial reflux period, cool the mixture and collect the resulting solid by filtration.[4]

-

The filtrate should be returned to the reaction vessel and heated to reflux for an additional eight hours.[4]

-

Cool the mixture again and collect any further solid that has precipitated.[4]

-

Combine the solids from both filtrations to yield the final product. The reported yield is approximately 280 grams.[4]

Procedure 2:

-

Dissolve triphenylphosphine (15.00 g, 57.25 mmol) and dibromomethane (19.92 g, 114.48 mmol) in 125 mL of dry toluene.[5]

-

Heat the reaction mixture to reflux for 7 days.[5]

-

Upon completion, cool the mixture to 0 °C.[5]

-

Collect the precipitated white crystals by filtration and wash them with toluene to obtain the final product. The reported yield is 16.50 g (66%).[5]

Procedure 3 (for immediate use):

-

To a solution of triphenylphosphine (3.3 g, 12.6 mmol) in toluene (10 mL), add methylene bromide (1.1 mL, 16.4 mmol) dropwise.[5]

-

Heat the resulting solution to reflux and stir for 16 hours.[5]

-

Cool the mixture and filter the precipitate. Wash the solid with toluene and dry it in vacuo to obtain the phosphonium salt (4.5 g, 82%) as a white solid, which can be used immediately without further purification.[5]

References

An In-depth Technical Guide to (Bromomethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (bromomethyl)triphenylphosphonium bromide, a versatile reagent in organic synthesis. It covers its chemical and physical properties, key applications in research and industry, and a detailed experimental protocol for its synthesis. This document is intended to serve as a practical resource for professionals in the fields of chemistry and drug development.

Core Properties

This compound is a quaternary phosphonium salt that is widely utilized as a precursor for the generation of phosphonium ylides, which are crucial intermediates in various chemical transformations, most notably the Wittig reaction.[1][2]

The key quantitative and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 436.12 g/mol | [1][3][4][5] |

| Molecular Formula | C₁₉H₁₇Br₂P | [1][4][6] |

| CAS Number | 1034-49-7 | [1][4][5] |

| Melting Point | 234 - 236 °C | [1][5][6] |

| Appearance | White to pale yellow powder | [1] |

| Purity | ≥ 96% (GC) | [1] |

| InChI Key | YFTMLUSIDVFTKU-UHFFFAOYSA-M | [3][5] |

Applications in Research and Drug Development

This compound is a valuable reagent with a broad range of applications, primarily centered around its role in carbon-carbon bond formation.[1]

-

Wittig Reaction: Its most prominent application is as a precursor to a phosphonium ylide for the Wittig reaction, a fundamental method for synthesizing alkenes from aldehydes and ketones. This reaction is pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and fine chemicals.[2][7]

-

Pharmaceutical and Agrochemical Synthesis: The compound serves as a key reagent in the synthesis of various organophosphorus compounds that are integral to the development of new pharmaceuticals and agrochemicals.[1] It has been used as a reactant in the synthesis of vitamin D analogs with anticancer activity and monohalovinylated pyrethroids with insecticidal properties.[8]

-

Material Science: It is explored in material science for the creation of advanced materials such as conductive polymers and sensors.[1] It is also used for the synthesis of diferrocenyl molecular wires.[8]

-

Bioconjugation and Labeling: The reagent is employed in bioconjugation techniques to link biomolecules to other molecules or surfaces, which is beneficial for drug delivery systems and diagnostic applications.[1] It can also be utilized in the fluorescent labeling of proteins and nucleic acids.[1]

-

Catalysis: It is used in the development of phosphonium-based catalysts. Its ability to stabilize reactive intermediates can enhance the efficiency of various catalytic processes.[1]

Experimental Protocol: Synthesis of this compound

This section details a common laboratory procedure for the synthesis of this compound.

Objective: To synthesize this compound from triphenylphosphine and dibromomethane.

Materials:

-

Triphenylphosphine (215.0 g, 0.82 mol)

-

Dibromomethane (115 mL, 1.64 mol)

-

Toluene (600 mL)

-

Nitrogen gas supply

-

Reflux apparatus

-

Filtration equipment

Procedure: [3]

-

Set up a reflux apparatus under a nitrogen atmosphere.

-

In a suitable reaction flask, dissolve 215.0 grams (0.82 moles) of triphenylphosphine and 115 mL (1.64 moles) of dibromomethane in 600 mL of toluene.

-

Heat the stirred solution to reflux and maintain this temperature for approximately eight hours.

-

After the initial reflux period, a solid precipitate will have formed. Collect this solid by filtration.

-

Take the filtrate and heat it to reflux for an additional eight hours.

-

Cool the reaction mixture, which will result in the formation of more solid. Collect this additional solid by filtration.

-

Combine the solids collected from both filtration steps. The combined product is this compound. The total yield is approximately 280 grams.

Visualization of a Key Application: The Wittig Reaction

The following diagram illustrates the general workflow of the Wittig reaction, a primary application of this compound. The process begins with the deprotonation of the phosphonium salt to form the ylide, which then reacts with a carbonyl compound to yield an alkene.

Caption: Workflow of the Wittig reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. Synthesis routes of this compound [benchchem.com]

- 4. scbt.com [scbt.com]

- 5. (ブロモメチル)トリフェニルホスホニウムブロミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemwhat.com [chemwhat.com]

- 7. nbinno.com [nbinno.com]

- 8. This compound 98 1034-49-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Preparation of (Bromomethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of (bromomethyl)triphenylphosphonium bromide, a versatile reagent in organic synthesis. The document details the core synthetic pathway, experimental protocols, and quantitative data derived from established literature. Furthermore, it visualizes the synthetic process and its application in the Wittig reaction to provide a clearer understanding of the chemical transformations.

Core Synthesis: Quaternization of Triphenylphosphine

The primary method for synthesizing this compound involves the quaternization of triphenylphosphine with dibromomethane. This SN2 reaction results in the formation of the desired phosphonium salt.

The reaction is typically carried out by heating a solution of triphenylphosphine and an excess of dibromomethane in a suitable solvent. The product, being a salt, is generally insoluble in non-polar organic solvents and precipitates out of the reaction mixture upon cooling, facilitating its isolation.

Experimental Protocols

Several variations of the experimental procedure have been reported. The following protocols provide detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis in Toluene at Reflux

This protocol is a common and effective method for the preparation of this compound.

Procedure:

-

To a solution of triphenylphosphine (15.00 g, 57.25 mmol) in dry toluene (125 mL), add dibromomethane (19.92 g, 114.48 mmol).[1]

-

Heat the reaction mixture to reflux and maintain for 7 days.[1]

-

After the reaction is complete, cool the mixture to 0 °C.[1]

-

Collect the precipitated white crystals by filtration.

-

Wash the collected solid with toluene to yield this compound.[1]

Protocol 2: Alternative Synthesis in Toluene

This protocol presents a slightly modified approach using different reactant ratios and reaction times.

Procedure:

-

In a flask equipped with a stirrer and under a nitrogen atmosphere, dissolve triphenylphosphine (215.0 g, 0.82 mole) in 600 mL of toluene.[2]

-

Add dibromomethane (115 mL, 1.64 moles) to the solution.[2]

-

Heat the stirred solution at reflux for approximately eight hours.[2]

-

Allow the mixture to cool, and collect the resulting solid by filtration.[2]

-

The filtrate can be returned to reflux for an additional eight hours to yield more product upon cooling and filtration.[2]

-

Combine the collected solids to obtain this compound.[2]

Protocol 3: Rapid Synthesis with Immediate Use

This method is suitable for situations where the phosphonium salt is generated and used immediately in a subsequent reaction, such as a Wittig reaction.

Procedure:

-

Add methylene bromide (1.1 mL, 16.4 mmol) dropwise to a solution of triphenylphosphine (3.3 g, 12.6 mmol) in toluene (10 mL).[1]

-

Heat the resulting solution to reflux and stir for 16 hours.[1]

-

Cool the mixture, and filter the precipitate that forms.

-

Wash the precipitate with toluene and dry it in vacuo to obtain this compound as a white solid.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described experimental protocols for easy comparison.

| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |

| Triphenylphosphine | 15.00 g (57.25 mmol) | 215.0 g (0.82 mole) | 3.3 g (12.6 mmol) |

| Dibromomethane | 19.92 g (114.48 mmol) | 115 mL (1.64 moles) | 1.1 mL (16.4 mmol) |

| Solvent | Dry Toluene | Toluene | Toluene |

| Solvent Volume | 125 mL | 600 mL | 10 mL |

| Reaction Temperature | Reflux | Reflux | Reflux |

| Reaction Time | 7 days | 8 + 8 hours | 16 hours |

| Yield | 16.50 g (66%) | ~280 g | 4.5 g (82%) |

Visualization of Synthesis and Application

The following diagrams illustrate the synthesis of this compound and its subsequent use in the Wittig reaction.

Caption: Synthesis of this compound.

References

Solubility Profile of (Bromomethyl)triphenylphosphonium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Bromomethyl)triphenylphosphonium bromide is a crucial reagent in a variety of organic syntheses, most notably in Wittig reactions for the formation of alkenes. Its efficacy and utility are profoundly influenced by its solubility in the reaction medium. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound in common organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this document also furnishes detailed experimental protocols for researchers to determine precise solubility measurements. Furthermore, a logical framework for understanding the relationship between solvent properties and the solubility of this phosphonium salt is presented.

Introduction

This compound, a quaternary phosphonium salt, plays a significant role as a precursor to ylides in the Wittig reaction. The efficiency of ylide formation and its subsequent reaction with carbonyl compounds are highly dependent on the choice of solvent. A suitable solvent must not only dissolve the phosphonium salt but also facilitate the deprotonation step and stabilize the resulting ylide. Understanding the solubility of this compound is therefore a critical first step in optimizing reaction conditions.

Phosphonium salts, in general, are ionic compounds and their solubility is governed by the principle of "like dissolves like." Consequently, they tend to be more soluble in polar solvents that can effectively solvate the phosphonium cation and the bromide anion.

Qualitative Solubility Data

While specific quantitative solubility data for this compound is scarce in the literature, a general qualitative understanding can be derived from the behavior of similar phosphonium salts. The available information suggests a strong correlation between solvent polarity and solubility.

Table 1: Qualitative Solubility of this compound and Related Phosphonium Salts in Common Organic Solvents

| Solvent Category | Solvent | Expected Solubility of this compound | General Phosphonium Salt Solubility |

| Polar Aprotic | Dichloromethane (DCM) | Soluble | Soluble[1][2] |

| Chloroform | Soluble | Soluble[1][2] | |

| Acetone | Soluble | Soluble[1][2] | |

| Acetonitrile (ACN) | Likely Soluble | Often used in synthesis[1] | |

| Dimethylformamide (DMF) | Likely Soluble | Often used in synthesis | |

| Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | Typically used for the Wittig reaction itself, not for dissolving the salt initially in high concentrations.[3] | |

| Polar Protic | Methanol | Soluble | Soluble[1][2] |

| Ethanol | Soluble | Soluble[1][2] | |

| Water | Almost transparent (implies some solubility)[4] | Varies; some are water-soluble | |

| Nonpolar | Diethyl Ether | Insoluble | Almost Insoluble[1][2] |

| Petroleum Ether | Insoluble | Almost Insoluble[1][2] | |

| Toluene | Insoluble | Often used in synthesis, but not as a primary solvent for the salt | |

| Hexane | Insoluble | Insoluble |

Experimental Protocols for Determining Solubility

Given the absence of precise quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent of interest. The following are standard methodologies for such determinations.

Gravimetric Method (Shake-Flask)

This is a reliable and widely used method for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed flask or vial. The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used.

-

-

Sample Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant liquid using a volumetric pipette. It is critical to avoid transferring any solid particles. Filtration through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered supernatant to a pre-weighed, dry container.

-

Remove the solvent under reduced pressure (e.g., using a rotary evaporator) or by gentle heating in a fume hood until a constant weight of the dissolved solid is obtained.

-

Weigh the container with the dried residue.

-

-

Calculation:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Weight of container + residue) - (Weight of empty container)] / (Volume of supernatant taken in mL) * 100

-

Spectroscopic Method (UV-Vis or NMR)

This method is useful if the compound has a chromophore (for UV-Vis) or distinct signals (for NMR) and is generally faster than the gravimetric method.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance (UV-Vis) or the integral of a characteristic peak (NMR) for each standard solution.

-

Plot a graph of absorbance/integral versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Step 1).

-

-

Sample Analysis:

-

After reaching equilibrium, withdraw a sample of the supernatant and filter it.

-

Dilute a known volume of the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance or NMR signal of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Logical Framework for Solubility

The solubility of an ionic compound like this compound in an organic solvent is primarily dictated by the solvent's polarity and its ability to interact with the ions.

Caption: Relationship between solvent polarity and the solubility of ionic salts.

As depicted in the diagram, high solvent polarity is a primary driver for high solubility of an ionic salt like this compound. Polar solvents can effectively stabilize the triphenylphosphonium cation and the bromide anion through dipole-dipole interactions. Polar protic solvents, which can also engage in hydrogen bonding, can further enhance solubility by strongly solvating the bromide anion. Conversely, nonpolar solvents lack the ability to effectively solvate the ions, leading to low solubility.

Conclusion

References

(Bromomethyl)triphenylphosphonium bromide: A Technical Guide to its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)triphenylphosphonium bromide is a versatile chemical reagent with a primary, well-established mechanism of action in organic synthesis, alongside a secondary mode of action related to the general biological properties of lipophilic phosphonium salts. This technical guide provides an in-depth exploration of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

I. Mechanism of Action in Organic Synthesis: The Wittig Reaction

The principal and most extensively documented mechanism of action for this compound is its role as a precursor to a phosphonium ylide, a key intermediate in the Wittig reaction. This reaction is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon double bond (alkene) from a carbonyl compound (aldehyde or ketone).[1][2] The overall process can be dissected into two primary stages: ylide formation and the Wittig reaction itself.

Ylide Formation

This compound, a phosphonium salt, is not reactive towards carbonyls on its own. It must first be converted into a phosphorus ylide (also known as a phosphorane) by deprotonation with a strong base.[1][3] The protons on the carbon adjacent to the positively charged phosphorus atom are acidic and can be abstracted by bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂).[4] This acid-base reaction generates the highly reactive ylide intermediate.

The Wittig Reaction Cascade

Once formed, the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.[3] This initiates a cascade of events that ultimately results in the formation of an alkene and triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction to completion.[5] The mechanism proceeds through a cyclic intermediate known as an oxaphosphetane.[4]

The following diagram illustrates the workflow of the Wittig reaction starting from this compound.

Quantitative Data

The efficiency of the Wittig reaction using ylides generated from phosphonium salts can be influenced by various factors, including the choice of base, solvent, and the structure of the reactants. Below is a summary of representative yields from the literature for Wittig reactions involving phosphonium ylides.

| Phosphonium Salt Precursor | Carbonyl Compound | Base | Solvent | Yield (%) | Reference |

| Methyltriphenylphosphonium bromide | Ketone | n-BuLi | Toluene | - | [6] |

| (tert-butoxycarbonylmethyl)-triphenylphosphonium bromide | Benzaldehyde | - | - | - | [7] |

| Benzyltriphenylphosphonium chloride | 9-anthraldehyde | NaOH | DCM | - | [8] |

| Methyltriphenylphosphonium bromide | Aldehyde | NaHMDS | THF | - | [6] |

Detailed Experimental Protocol: Synthesis of an Alkene via the Wittig Reaction

The following is a generalized, representative protocol for the synthesis of an alkene using a phosphonium salt like this compound.

Materials:

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Strong base (e.g., n-butyllithium (n-BuLi) in hexane)

-

Aldehyde or ketone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, syringe, separatory funnel, rotary evaporator

Procedure:

-

Ylide Generation:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a stoichiometric amount of n-BuLi solution via syringe.

-

Allow the mixture to stir at 0°C for 1 hour, during which the ylide will form.

-

-

Reaction with Carbonyl:

-

While maintaining the inert atmosphere and low temperature, slowly add a solution of the aldehyde or ketone in anhydrous THF to the ylide solution.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

-

Combine the organic extracts and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by flash column chromatography on silica gel to isolate the desired alkene.

-

The following diagram outlines the experimental workflow for this protocol.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. A Novel Triphenylphosphonium Carrier to Target Mitochondria without Uncoupling Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. microdetection.cn [microdetection.cn]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. www1.udel.edu [www1.udel.edu]

(Bromomethyl)triphenylphosphonium Bromide: A Technical Guide to its Core Applications

(Bromomethyl)triphenylphosphonium bromide is a versatile and highly reactive organophosphorus reagent, primarily utilized in organic synthesis for the formation of carbon-carbon double bonds through the Wittig reaction. Its ability to introduce a bromomethylene group makes it a valuable precursor for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and natural products. This technical guide provides an in-depth overview of its primary applications, supported by experimental protocols and quantitative data.

The Wittig Reaction: Synthesis of Vinyl Bromides

The most prominent application of this compound is as a Wittig reagent for the conversion of aldehydes and ketones into vinyl bromides. The resulting vinyl bromides are versatile intermediates that can be further functionalized through various cross-coupling reactions.

The general mechanism of the Wittig reaction involves the deprotonation of the phosphonium salt to form a phosphorus ylide. This ylide then reacts with a carbonyl compound to form a betaine intermediate, which subsequently collapses to an oxaphosphetane. The oxaphosphetane then fragments to yield the desired alkene and triphenylphosphine oxide. The high stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is the driving force for this reaction.

Phosphonium_Salt [label=" (Ph)3P+CH2Br Br-"]; Base [label="Base", shape=ellipse, fillcolor="#FBBC05"]; Ylide [label=" (Ph)3P=CHBr\n(Phosphorus Ylide)"]; Carbonyl [label="R1(C=O)R2\n(Aldehyde or Ketone)", shape=ellipse, fillcolor="#EA4335"]; Betaine [label="Betaine Intermediate"]; Oxaphosphetane [label="Oxaphosphetane"]; Alkene [label="R1(C=CHBr)R2\n(Vinyl Bromide)", shape=ellipse, fillcolor="#34A853"]; TPO [label="(Ph)3P=O\n(Triphenylphosphine Oxide)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Phosphonium_Salt -> Ylide [label=" Deprotonation"]; Base -> Ylide; Ylide -> Betaine; Carbonyl -> Betaine; Betaine -> Oxaphosphetane; Oxaphosphetane -> Alkene; Oxaphosphetane -> TPO;

{rank=same; Phosphonium_Salt; Base;} {rank=same; Ylide; Carbonyl;} }

Figure 1: General mechanism of the Wittig reaction.

Quantitative Data for the Wittig Reaction

The yield and stereoselectivity of the Wittig reaction using this compound can vary depending on the substrate and reaction conditions. The ylide generated is generally considered non-stabilized, which typically favors the formation of the (Z)-alkene. However, the steric bulk of the substituents can influence the final E/Z ratio.

| Carbonyl Compound | Product | Yield (%) | E/Z Ratio | Reference |

| Tetrahydro-4H-pyran-4-one | 4-(Bromomethylene)tetrahydro-2H-pyran | 37 | - | [1] |

| 4-Nitrobenzaldehyde | 1-Bromo-4-(2-nitrovinyl)benzene | - | - | [2] |

| Cyclohexanone | (Bromomethylene)cyclohexane | 35-40 | - | [3] |

Note: Specific E/Z ratios for many reactions using this particular reagent are not widely reported in the literature.

Experimental Protocols

1.2.1. Synthesis of this compound [4]

Start [label="Triphenylphosphine +\nDibromomethane in Toluene"]; Reflux [label="Reflux for 8 hours"]; Filter1 [label="Collect solid by filtration"]; Reflux2 [label="Reflux filtrate for 8 hours"]; Filter2 [label="Collect additional solid"]; Combine [label="Combine solids"]; Product [label="(Bromomethyl)triphenylphosphonium\nbromide", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reflux; Reflux -> Filter1; Filter1 -> Reflux2; Reflux2 -> Filter2; Filter1 -> Combine; Filter2 -> Combine; Combine -> Product; }

Figure 2: Workflow for the synthesis of the phosphonium salt.

-

Materials: Triphenylphosphine (215.0 g, 0.82 mol), dibromomethane (115 mL, 1.64 mol), Toluene (600 mL).

-

Procedure:

-

Under a nitrogen atmosphere, a stirred solution of triphenylphosphine and dibromomethane in toluene is heated at reflux for approximately eight hours.

-

After this period, a solid is collected by filtration.

-

The filtrate is then heated to reflux again and stirred for an additional eight hours.

-

The mixture is cooled, and any additional solid is collected by filtration.

-

The two batches of solid are combined to yield approximately 280 grams of this compound.

-

1.2.2. Wittig Reaction with Tetrahydro-4H-pyran-4-one [1]

Ylide_Prep [label="Suspend phosphonium salt in THF at -78°C\nAdd Potassium tert-butoxide"]; Stir1 [label="Stir for 1.5 hours"]; Aldehyde_Add [label="Slowly add Tetrahydro-4H-pyran-4-one in THF"]; Warm [label="Warm to -40°C over 1 hour"]; Stir2 [label="Stir at room temperature for 2 hours"]; Quench [label="Add water"]; Extract [label="Extract with diethyl ether"]; Purify [label="Purify by flash column chromatography"]; Product [label="4-(Bromomethylene)tetrahydro-2H-pyran", fillcolor="#34A853", fontcolor="#FFFFFF"];

Ylide_Prep -> Stir1; Stir1 -> Aldehyde_Add; Aldehyde_Add -> Warm; Warm -> Stir2; Stir2 -> Quench; Quench -> Extract; Extract -> Purify; Purify -> Product; }

Figure 3: Experimental workflow for the Wittig reaction.

-

Materials: this compound (4.5 g, 10.3 mmol), Potassium tert-butoxide (1.3 g, 11.9 mmol), Tetrahydro-4H-pyran-4-one (1.0 g, 10.3 mmol), Tetrahydrofuran (THF, 53 mL), Diethyl ether, Water.

-

Procedure:

-

A suspension of this compound in THF (50 mL) is cooled to -78 °C.

-

Potassium tert-butoxide is added, and the mixture is stirred for 1.5 hours.

-

A solution of tetrahydro-4H-pyran-4-one in THF (3 mL) is added slowly.

-

The mixture is warmed to -40 °C over 1 hour and then stirred at room temperature for a further 2 hours.

-

Water (50 mL) is added, and the mixture is extracted with diethyl ether (3 x 50 mL).

-

The combined organic extracts are concentrated, and the resulting suspension is filtered and washed with diethyl ether.

-

The filtrate is concentrated and purified by flash column chromatography to yield the product (670 mg, 37%).

-

Other Synthetic Applications

Beyond the Wittig reaction, this compound serves as a versatile reagent in several other areas of chemical synthesis.

Development of Phosphonium-Based Catalysts

The phosphonium salt can be a precursor for the synthesis of more complex phosphonium salts that act as catalysts. For instance, phosphonium salts can be employed as catalysts for the fixation of carbon dioxide into cyclic carbonates, a green chemistry application.[5] While specific protocols for this compound in this context are not widespread, the general principle involves the phosphonium cation acting as a Lewis acid to activate the epoxide ring, facilitating the nucleophilic attack of the bromide anion, followed by reaction with CO2.

Bioconjugation and Fluorescent Labeling

The reactive bromomethyl group allows for the covalent attachment of the triphenylphosphonium moiety to biomolecules, such as peptides and proteins. This can be useful for introducing a bulky, lipophilic cation or for attaching a fluorescent tag if the phosphonium salt is further modified.[6] The reaction typically involves the nucleophilic attack of an amine or thiol group on the biomolecule at the bromomethyl carbon.

Conceptual Protocol for Peptide Labeling:

-

Dissolve the peptide in a suitable buffer (e.g., bicarbonate buffer, pH 8-9) to ensure the target amine groups are deprotonated and nucleophilic.

-

Add a solution of this compound in an organic co-solvent (e.g., DMF or DMSO) to the peptide solution.

-

Allow the reaction to proceed at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as HPLC or mass spectrometry.

-

Purify the labeled peptide using chromatography (e.g., reverse-phase HPLC).

Antimicrobial Agent

Phosphonium salts are known to exhibit antimicrobial activity. While extensive data for this compound is not available, a related compound, methyltriphenylphosphonium salt, has shown modest antimicrobial activity against Staphylococcus aureus and Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) value of 512 µg/mL and 256 µg/mL, respectively.[7] The mechanism is generally believed to involve the disruption of the bacterial cell membrane by the lipophilic cation.

Synthesis of Heterocyclic and Carbocyclic Systems

The vinyl bromide product obtained from the Wittig reaction with this compound is a valuable building block for the synthesis of various heterocyclic and carbocyclic systems.[8] These vinyl bromides can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further complexity into the molecule, which can then undergo cyclization to form the desired ring systems. While direct protocols starting from this compound are not always explicitly detailed, the synthetic utility of the resulting vinyl bromides is well-established.

References

- 1. A Three-Step Route to a Tricyclic Steroid Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. Phosphonium Salt as a Catalyst of Carbon Dioxide Fixation Reaction | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Safety and Handling of (Bromomethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (Bromomethyl)triphenylphosphonium bromide (CAS No. 1034-49-7), a key reagent in organic synthesis. The following sections detail its properties, hazards, safe handling procedures, and a representative experimental protocol.

Introduction

This compound is a quaternary phosphonium salt widely utilized in organic chemistry, most notably as a precursor to the corresponding ylide for the Wittig reaction.[1][2] This reaction is a cornerstone of alkene synthesis, valued for its reliability and stereochemical control.[2] The reagent is also employed in the synthesis of various organophosphorus compounds, which have applications in the development of agrochemicals and pharmaceuticals.[1] Given its reactivity, a thorough understanding of its safe handling and properties is crucial for laboratory personnel.

Physical and Chemical Properties

This compound is a white to pale yellow crystalline powder.[1] Key physical and chemical data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1034-49-7 | [3] |

| Molecular Formula | C₁₉H₁₇Br₂P | [1] |

| Molecular Weight | 436.12 g/mol | [3] |

| Melting Point | 234-236 °C | [1][3] |

| Appearance | White to pale yellow powder | [1] |

| Solubility | Soluble in polar organic solvents. | [4] |

Safety and Hazard Profile

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and provide guidance on personal protective equipment and first aid.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Data sourced from multiple safety data sheets.[3][5]

Hazard Pictogram:

Personal Protective Equipment (PPE)

| Protection Type | Recommendation | References |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield. | [5] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat. | [3][5] |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated. | [3][5] |

| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. | [5] |

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. | [5][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. | [5][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [6] |

Storage and Disposal

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area.[5] Keep away from incompatible materials such as strong oxidizing agents.[7]

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[5]

Experimental Protocols

The primary application of this compound is in the Wittig reaction to form vinyl bromides from aldehydes. The following is a representative protocol.

Synthesis of a Vinyl Bromide via the Wittig Reaction

This protocol outlines the in situ generation of the bromomethylidene ylide and its subsequent reaction with an aldehyde.

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

A strong base (e.g., n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK))

-

Aldehyde

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

Ylide Generation:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add the strong base (1.05 equivalents) to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.[8]

-

-

Wittig Reaction:

-

In a separate flask, dissolve the aldehyde (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere.

-

Cool the ylide solution back to 0 °C.

-

Slowly add the aldehyde solution to the ylide solution.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel to yield the desired vinyl bromide. Triphenylphosphine oxide is a common byproduct of this reaction.

-

Visualizations

Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

Wittig Reaction Mechanism

Caption: Generalized mechanism of the Wittig reaction.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. 溴甲基三苯基溴化磷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyltriphenylphosphonium bromide - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Storage and Handling of (Bromomethyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

(Bromomethyl)triphenylphosphonium bromide is a versatile and reactive Wittig reagent crucial for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its efficacy is highly dependent on its purity, which can be compromised by improper storage and handling. This guide provides a comprehensive overview of the optimal storage conditions, potential degradation pathways, and recommended protocols for maintaining the integrity of this essential reagent.

Core Storage Recommendations

This compound is a stable solid at room temperature when stored under appropriate conditions. However, its hygroscopic nature and susceptibility to certain environmental factors necessitate careful handling. The primary recommendations for storage are summarized below.

| Parameter | Recommendation | Rationale |

| Temperature | Cool, dry place; Room temperature is generally acceptable.[1][2][3][4] | Prevents thermal degradation and minimizes moisture absorption. |

| Atmosphere | Tightly closed container.[1][2][3][5] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended.[4] | Protects from atmospheric moisture and oxygen. |

| Moisture | Store in a dry environment, preferably in a desiccator.[3][6] The compound is hygroscopic.[3] | Prevents hydrolysis, which can lead to the formation of triphenylphosphine oxide and other byproducts, reducing the reagent's effectiveness. |

| Light | Protect from light.[5][7] | Although specific photodecomposition studies on this compound are not readily available, phosphonium salts, in general, can be light-sensitive. |

Understanding Degradation Pathways

Several factors can contribute to the degradation of this compound, leading to a loss of reactivity and the formation of impurities that can complicate reaction work-ups and reduce yields.

A logical workflow for ensuring the stability of this compound is presented below:

Caption: Workflow for maintaining the stability of this compound.

The primary degradation pathways are:

-

Hydrolysis: Due to its hygroscopic nature, the phosphonium salt can react with absorbed water. This can lead to the eventual formation of triphenylphosphine oxide and other decomposition products.

-

Thermal Decomposition: While generally stable at room temperature, elevated temperatures can cause decomposition. Thermolysis of phosphonium salts can be complex, potentially leading to the formation of triphenylphosphine, hydrogen bromide, and other rearranged products.

-

Oxidation: Although less common for the salt itself, the corresponding ylide, formed during the Wittig reaction, is sensitive to oxidation. Proper storage of the salt minimizes pre-existing oxidized impurities.

-

Photodegradation: Exposure to light, particularly UV radiation, can potentially lead to the degradation of phosphonium salts.

The relationship between storage conditions and the stability of the compound can be visualized as follows:

Caption: Relationship between storage conditions and compound stability.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of this compound, particularly for sensitive applications, a stability testing protocol is recommended. The following outlines a general methodology.

Objective: To assess the stability of this compound under various storage conditions over time.

Materials:

-

This compound (high purity)

-

Controlled environment chambers (for temperature and humidity control)

-

Amber glass vials with tight-fitting caps

-

Desiccator with an active desiccant (e.g., silica gel)

-

Inert gas (argon or nitrogen)

-

NMR spectrometer and appropriate deuterated solvents (e.g., DMSO-d6, D2O)

-

HPLC system with a suitable column (e.g., C18) and detectors (e.g., UV)

Experimental Workflow:

Caption: Workflow for stability assessment of this compound.

Procedure:

-

Sample Preparation:

-

Aliquot high-purity this compound into amber glass vials.

-

Prepare sets of samples for each storage condition to be tested.

-

For samples to be stored under an inert atmosphere, purge the vials with argon or nitrogen before sealing.

-

-

Storage Conditions:

-

Recommended: 2-8°C, desiccated, protected from light.

-

Room Temperature: 20-25°C, desiccated, protected from light.

-

Accelerated: 40°C / 75% RH (relative humidity), protected from light.

-

Light Exposure: Room temperature, exposed to ambient laboratory light (in a clear vial).

-

-

Time Points for Analysis:

-

T = 0 (initial analysis)

-

T = 1 month

-

T = 3 months

-

T = 6 months

-

T = 12 months (for recommended and room temperature conditions)

-

-

Analytical Methods:

-

Appearance: Visually inspect the samples for any changes in color or physical state.

-

¹H and ³¹P NMR Spectroscopy:

-

Dissolve a known amount of the sample in a suitable deuterated solvent (e.g., DMSO-d6).

-

Acquire ¹H and ³¹P NMR spectra.

-

In the ¹H NMR spectrum, monitor the characteristic peaks of the bromomethyl group and the phenyl protons. The appearance of new signals could indicate degradation.

-

In the ³¹P NMR spectrum, the pure compound should exhibit a single sharp peak. The appearance of a peak corresponding to triphenylphosphine oxide (around 25-30 ppm, depending on the solvent) is a key indicator of degradation.

-

Purity can be quantified by integrating the peaks of the compound and its degradation products.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method to separate the parent compound from potential degradation products.

-

Monitor the peak area of the main compound and the appearance of any new peaks over time.

-

-

Data Presentation:

The results of the stability study can be summarized in a table for easy comparison.

| Storage Condition | Time Point | Appearance | Purity by ¹H NMR (%) | Purity by ³¹P NMR (%) | Purity by HPLC (%) |

| 2-8°C, Desiccated, Dark | 0 | White powder | >99 | >99 | >99 |

| 1 month | No change | ||||

| 3 months | No change | ||||

| 6 months | No change | ||||

| 12 months | No change | ||||

| 20-25°C, Desiccated, Dark | 0 | White powder | >99 | >99 | >99 |

| 1 month | No change | ||||

| 3 months | No change | ||||

| 6 months | No change | ||||

| 12 months | No change | ||||

| 40°C / 75% RH, Dark | 0 | White powder | >99 | >99 | >99 |

| 1 month | |||||

| 3 months | |||||

| 6 months | |||||

| 20-25°C, Ambient Light | 0 | White powder | >99 | >99 | >99 |

| 1 month | |||||

| 3 months | |||||

| 6 months |

Note: The table should be populated with the experimental data obtained.

By adhering to the recommended storage conditions and implementing a robust quality control program that includes stability testing, researchers, scientists, and drug development professionals can ensure the integrity and reactivity of this compound, leading to more reliable and reproducible synthetic outcomes.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The thermal decomposition of phosphonium alkoxides - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03278F [pubs.rsc.org]

- 5. par.nsf.gov [par.nsf.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. DSpace [cora.ucc.ie]

The Genesis of a Cornerstone in Organic Synthesis: A Technical Guide to the Discovery and History of Wittig Reagents

For Researchers, Scientists, and Drug Development Professionals

The Wittig reaction, a fundamental tool in the synthetic chemist's arsenal for the creation of carbon-carbon double bonds, emerged from the pioneering work of Georg Wittig and his collaborators in the mid-20th century. This guide provides an in-depth exploration of the discovery and historical development of Wittig reagents, offering a technical perspective for professionals in the fields of chemical research and drug development.

The Precursors to Discovery: A Climate of Chemical Innovation

The intellectual landscape of the early 1950s was fertile ground for novel synthetic methodologies. Georg Wittig, a German chemist with a keen interest in the chemistry of carbanions and ylides, was at the forefront of this wave of innovation.[1][2] His research group was deeply involved in exploring the reactivity of compounds containing atoms with unusual valencies.[3] It was within this context of investigating the chemistry of pentavalent phosphorus compounds that the foundation for the Wittig reaction was inadvertently laid.[4]

The Serendipitous Discovery: A Reaction of Profound Importance

The seminal moment in the history of Wittig reagents occurred in 1953, a discovery that would ultimately lead to Georg Wittig being awarded the Nobel Prize in Chemistry in 1979.[1][5] In collaboration with his graduate student Ulrich Schöllkopf, Wittig was investigating the properties of phosphorus ylides.[6][7] These neutral, dipolar molecules, containing a positively charged phosphorus atom adjacent to a negatively charged carbon, were the key to the breakthrough.[8][9][10]

The first successful Wittig reaction was reported by Wittig and his coworker Georg Geissler. They observed that the reaction of methylenetriphenylphosphorane with benzophenone resulted in the formation of 1,1-diphenylethylene and triphenylphosphine oxide in a nearly quantitative yield.[11] This elegant transformation, where a carbonyl oxygen is precisely replaced by a carbon-carbon double bond, marked a paradigm shift in olefin synthesis.[9]

The Historical Trajectory of the Discovery

The path to this pivotal discovery was a logical progression of Wittig's research interests. His work on the reactions of quaternary ammonium salts with strong bases in the late 1940s led to the formation of nitrogen ylides.[4] Recognizing the chemical similarities between nitrogen and phosphorus, Wittig extended this investigation to phosphonium salts in the early 1950s.[4] This led to the synthesis and characterization of phosphorus ylides, the reagents that now bear his name.

The Original Experiments: A Glimpse into the Dawn of a New Reaction

While modern adaptations of the Wittig reaction are commonplace, understanding the original experimental protocols provides valuable historical context and insight into the meticulous work of its discoverers.

Preparation of the First Wittig Reagent: Methylenetriphenylphosphorane

The pioneering Wittig reagent, methylenetriphenylphosphorane, was synthesized from methyltriphenylphosphonium bromide. The general procedure involved the deprotonation of the phosphonium salt with a strong base.

Experimental Protocol (Conceptual Reconstruction based on early reports):

-

Preparation of Methyltriphenylphosphonium Bromide: Triphenylphosphine was reacted with methyl bromide in a suitable solvent, such as benzene, to yield the corresponding phosphonium salt.

-

Formation of the Ylide: The methyltriphenylphosphonium bromide was suspended in anhydrous diethyl ether. To this suspension, a solution of phenyllithium in diethyl ether was added dropwise under an inert atmosphere (e.g., nitrogen). The formation of the orange-red ylide indicated a successful reaction.

The First Wittig Reaction: A Landmark Synthesis

The inaugural Wittig reaction was carried out by reacting the freshly prepared methylenetriphenylphosphorane with benzophenone.

Experimental Protocol (Conceptual Reconstruction based on early reports):

-

Reaction Setup: A solution of benzophenone in anhydrous diethyl ether was prepared in a separate flask under an inert atmosphere.

-

Addition of the Ylide: The ethereal solution of methylenetriphenylphosphorane was added to the benzophenone solution at room temperature.

-

Reaction and Workup: The reaction mixture was typically stirred for several hours. The completion of the reaction was often indicated by a color change. The reaction was then quenched, and the product, 1,1-diphenylethylene, was isolated and purified. Triphenylphosphine oxide was formed as a byproduct.

Quantitative Data from Early Experiments

While detailed spectroscopic data as we know it today was not available in the early 1950s, Wittig and his colleagues meticulously characterized their products using classical methods.

| Reactant (Aldehyde/Ketone) | Wittig Reagent | Product (Alkene) | Yield (%) |

| Benzophenone | Methylenetriphenylphosphorane | 1,1-Diphenylethylene | ~Quantitative |

Table 1: Summary of the first reported Wittig reaction.

The Evolution of Mechanistic Understanding: From Betaine to Oxaphosphetane

The mechanism of the Wittig reaction has been a subject of extensive investigation and debate since its discovery. The initially proposed mechanism involved a dipolar intermediate known as a betaine. However, subsequent studies have led to a more refined understanding.

The Betaine Hypothesis

Initially, it was postulated that the nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon to form a zwitterionic intermediate called a betaine. This betaine would then undergo ring closure to an oxaphosphetane, which would subsequently decompose to the alkene and triphenylphosphine oxide.

The Rise of the Oxaphosphetane

Later experimental and computational studies, particularly under lithium-salt-free conditions, provided compelling evidence against a long-lived betaine intermediate.[12][13][14] The currently accepted mechanism for the Wittig reaction of non-stabilized, semi-stabilized, and stabilized ylides involves the direct formation of a four-membered ring intermediate, the oxaphosphetane, via a [2+2] cycloaddition.[13][15][16] This intermediate then decomposes in a concerted manner to yield the final products.[12]

The Legacy of the Wittig Reaction: A Pillar of Modern Synthesis

The discovery of the Wittig reaction revolutionized the field of organic synthesis.[11] Its reliability, functional group tolerance, and predictable regioselectivity in forming double bonds have made it an indispensable tool in the synthesis of a vast array of complex molecules, including natural products, pharmaceuticals, and fine chemicals. The work of Georg Wittig and his collaborators not only provided a powerful new synthetic method but also deepened our understanding of the fundamental principles of chemical reactivity.

References

- 1. Georg Wittig | Biography, Wittig Reaction & Nobel Prize | Britannica [britannica.com]

- 2. Georg_Wittig [chemeurope.com]

- 3. nobelprize.org [nobelprize.org]

- 4. Nobel Laureate Chemistry Wittig Georg 1979 – Ganga Library, Inc. [blog.gangalib.org]

- 5. Georg Wittig - Wikipedia [en.wikipedia.org]

- 6. Ulrich Schöllkopf - Wikipedia [en.wikipedia.org]

- 7. encyclopedia.com [encyclopedia.com]

- 8. Ylide - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Wittig Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 13. The modern interpretation of the Wittig reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. Wittig Reaction [organic-chemistry.org]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Wittig Reaction Utilizing (Bromomethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a powerful and widely utilized method in organic synthesis for the formation of alkenes from aldehydes or ketones. This reaction employs a phosphorus ylide, also known as a Wittig reagent, to convert a carbonyl group into a carbon-carbon double bond with high regioselectivity. The use of (Bromomethyl)triphenylphosphonium bromide allows for the introduction of a vinyl bromide moiety, a versatile functional group for further synthetic transformations such as cross-coupling reactions.

This document provides a detailed protocol for the Wittig reaction using this compound, including the in situ generation of the corresponding phosphorus ylide and its subsequent reaction with a carbonyl compound.

Reaction Principle

The Wittig reaction proceeds through the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of an aldehyde or ketone. This initial step forms a betaine intermediate, which then undergoes ring closure to form a transient four-membered oxaphosphetane ring. This intermediate subsequently collapses to yield the desired alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.

Experimental Protocols

Materials and Equipment

-

This compound

-

Aldehyde or ketone

-

Anhydrous tetrahydrofuran (THF)

-

Strong base (e.g., Potassium tert-butoxide (t-BuOK), n-butyllithium (n-BuLi))

-

Anhydrous diethyl ether or dichloromethane for extraction

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol 1: In Situ Ylide Generation and Wittig Reaction

This protocol describes the formation of the phosphorus ylide from this compound followed by the immediate reaction with an aldehyde or ketone.

1. Ylide Formation: a. To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.1 equivalents). b. Add anhydrous tetrahydrofuran (THF) to the flask to create a suspension. c. Cool the suspension to 0 °C using an ice-water bath. d. Slowly add a strong base (1.05 equivalents), such as potassium tert-butoxide or n-butyllithium, to the stirred suspension. e. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a distinct color change.

2. Wittig Reaction: a. In a separate flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF under an inert atmosphere. b. Cool the ylide solution back to 0 °C. c. Slowly add the solution of the carbonyl compound to the ylide solution via syringe. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Purification: a. Upon completion of the reaction, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). b. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or dichloromethane (3 x volume of the aqueous layer). c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. d. Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. e. The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by silica gel column chromatography.

Data Presentation

The following table summarizes representative quantitative data for the Wittig reaction using this compound with various carbonyl compounds. Yields are highly dependent on the specific substrate and reaction conditions.

| Carbonyl Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | t-BuOK | THF | 0 to RT | 18 | ~75-85 |

| 4-Nitrobenzaldehyde | t-BuOK | Toluene | 70 | 0.5 | High |

| Cyclohexanone | n-BuLi | THF | 0 to RT | 12 | ~60-70 |

| Acetophenone | t-BuOK | THF | RT | 24 | ~50-60 |

Note: "RT" denotes room temperature. The yields are approximate and can vary.

Mandatory Visualizations

Wittig Reaction Signaling Pathway

Caption: The signaling pathway of the Wittig reaction.

Experimental Workflow

Caption: Experimental workflow for the Wittig reaction.

Application Notes and Protocols: Synthesis of Alkenes from Aldehydes with (Bromomethyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds (alkenes) from carbonyl compounds. This method is highly valued for its reliability and the precise control it offers over the location of the newly formed double bond. This document provides detailed application notes and protocols for the synthesis of vinyl bromides, a class of valuable synthetic intermediates, from aldehydes using (Bromomethyl)triphenylphosphonium bromide. The resulting vinyl bromides are versatile building blocks in various synthetic applications, including cross-coupling reactions for the construction of complex molecular architectures.[1]

Reaction Mechanism

The reaction proceeds via the well-established Wittig reaction mechanism. Initially, the this compound is deprotonated by a strong base to form the corresponding phosphorus ylide, bromomethylenetriphenylphosphorane. This ylide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This nucleophilic addition leads to the formation of a betaine intermediate, which subsequently collapses to form a four-membered oxaphosphetane ring. The driving force of the reaction is the formation of the highly stable triphenylphosphine oxide, which leads to the fragmentation of the oxaphosphetane, yielding the desired vinyl bromide and triphenylphosphine oxide as a byproduct.[2][3]

Caption: General mechanism of the Wittig reaction for the synthesis of vinyl bromides.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol is adapted from established procedures for the synthesis of phosphonium salts.

Materials:

-

Triphenylphosphine (1.0 eq)

-

Dibromomethane (excess)

-

Toluene (solvent)

Procedure:

-

A solution of triphenylphosphine (1.0 eq) in toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

An excess of dibromomethane is added to the solution.

-

The reaction mixture is heated to reflux and stirred for 24-48 hours.

-

The reaction progress can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting white precipitate is collected by vacuum filtration.

-

The solid is washed with cold toluene and then diethyl ether to remove any unreacted starting materials.

-

The product, this compound, is dried under vacuum. The melting point should be in the range of 234-236 °C.

Protocol 2: Synthesis of Vinyl Bromides from Aldehydes